REACTION_SMILES
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[CH2:22]([SiH:23]([CH2:24][CH3:25])[CH2:26][CH3:27])[CH3:28].[CH3:1][O:2][C:3](=[O:4])[c:5]1[n:6]([CH2:11][CH3:12])[n:7][c:8]([NH2:10])[cH:9]1.[CH3:36][C:37]#[N:38].[F:13][c:14]1[cH:15][cH:16][c:17]([CH:18]=[O:19])[cH:20][cH:21]1.[OH:29][C:30]([C:31]([F:32])([F:33])[F:34])=[O:35]>>[CH3:1][O:2][C:3](=[O:4])[c:5]1[n:6]([CH2:11][CH3:12])[n:7][c:8]([NH:10][CH2:18][c:17]2[cH:16][cH:15][c:14]([F:13])[cH:21][cH:20]2)[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[SiH](CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCn1nc(N)cc1C(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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CCn1nc(NCc2ccc(F)cc2)cc1C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |